molecular formula C16H31N3O3 B4014526 N-(2-ethylhexyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

N-(2-ethylhexyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B4014526
M. Wt: 313.44 g/mol
InChI Key: XKWGDOSAIFPZRG-UHFFFAOYSA-N
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Description

“N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” is a synthetic organic compound that features a morpholine ring and an ethylhexyl group

Properties

IUPAC Name

N'-(2-ethylhexyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-3-5-6-14(4-2)13-18-16(21)15(20)17-7-8-19-9-11-22-12-10-19/h14H,3-13H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWGDOSAIFPZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” typically involves the reaction of 2-ethylhexylamine with a suitable ethylenediamine derivative that contains a morpholine ring. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Continuous flow systems: For efficient and consistent production.

    Purification steps: Such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl groups if present.

    Substitution: Nucleophilic substitution reactions might occur at the amine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including halides or other amines for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Polymer Science: Potential use as a monomer or additive in polymer synthesis.

Biology

    Drug Development: Investigated for potential therapeutic properties.

    Biochemical Research: Used as a probe or reagent in biochemical assays.

Medicine

Industry

    Materials Science: Utilized in the synthesis of advanced materials.

    Chemical Manufacturing: Employed in various chemical processes.

Mechanism of Action

The mechanism by which “N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” exerts its effects would depend on its specific application. For instance:

    Molecular Targets: Could include enzymes or receptors in biological systems.

    Pathways Involved: Might interact with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylhexyl)-N’-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure but with a piperidine ring.

    N-(2-ethylhexyl)-N’-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

“N-(2-ethylhexyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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